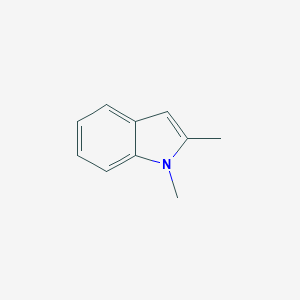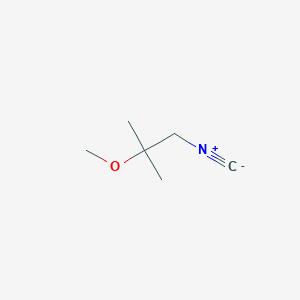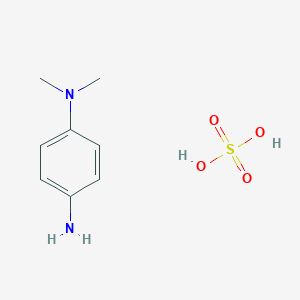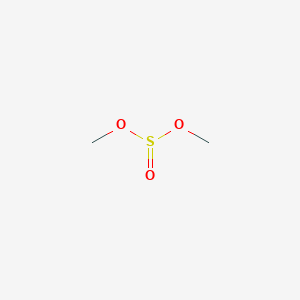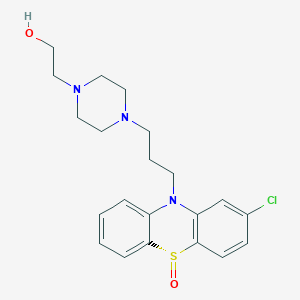
Perphenazine sulfoxide
Overview
Description
Perphenazine Sulfoxide is a metabolite of Perphenazine, a piperazine phenothiazine antipsychotic. It is primarily used in the treatment of schizophrenia and severe nausea and vomiting. The compound is known for its ability to block dopamine receptors in the brain, which helps in managing psychotic symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Perphenazine Sulfoxide involves the sulfoxidation of Perphenazine. This process typically uses oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to introduce the sulfoxide group into the Perphenazine molecule .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of solvents like toluene and dimethylbenzene, followed by condensation reactions, distillation, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Perphenazine Sulfoxide undergoes various chemical reactions, including:
Oxidation: Conversion of Perphenazine to this compound.
Reduction: Potential reduction back to Perphenazine under specific conditions.
Substitution: Reactions involving the replacement of functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Oxidation: this compound.
Reduction: Perphenazine.
Substitution: Various substituted derivatives of this compound
Scientific Research Applications
Perphenazine Sulfoxide has several applications in scientific research:
Biology: Studied for its effects on dopamine receptors and its potential role in neurochemical pathways.
Medicine: Investigated for its therapeutic effects in treating psychotic disorders and its potential side effects.
Industry: Utilized in the quality control of pharmaceutical products containing Perphenazine.
Mechanism of Action
Perphenazine Sulfoxide exerts its effects by binding to dopamine D1 and D2 receptors in the brain, inhibiting their activity. This action helps in reducing psychotic symptoms such as hallucinations and delusions. The compound also binds to alpha-adrenergic receptors, contributing to its anti-emetic effects .
Comparison with Similar Compounds
Chlorpromazine: Another phenothiazine antipsychotic with similar dopamine receptor-blocking properties.
Fluphenazine: A highly potent antipsychotic with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness: Perphenazine Sulfoxide is unique due to its specific sulfoxide group, which influences its pharmacological activity and metabolic stability. This structural difference can lead to variations in its therapeutic effects and side effect profile compared to other phenothiazine derivatives .
Properties
IUPAC Name |
2-[4-[3-(2-chloro-5-oxophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2S/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)28(21)27)9-3-8-23-10-12-24(13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJXTMQMAOYROI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70905735 | |
| Record name | 2-Chloro-10-{3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-5lambda~4~-phenothiazin-5(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10078-25-8 | |
| Record name | Perphenazine sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10078-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perphenazine sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010078258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-10-{3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-5lambda~4~-phenothiazin-5(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PERPHENAZINE SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S6Q9MQ62M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical methods are used to detect and quantify perphenazine and perphenazine sulfoxide in pharmaceutical formulations?
A2: Liquid chromatography (LC) is a suitable technique for determining both perphenazine and this compound levels in pharmaceutical dosage forms. [] This method allows for separating and quantifying both compounds, enabling researchers to assess the extent of degradation in various formulations.
Q2: Are there studies investigating the pharmacological properties of this compound compared to perphenazine?
A3: While limited information is available on the specific pharmacological activity of this compound, some studies have explored its properties. Two research papers, "[The pharmacological properties of this compound]" [] and "[On the pharmacology of this compound]" [], directly address this topic. Unfortunately, the abstracts for these papers are unavailable, limiting our understanding of their findings. Further investigation into these primary sources is needed to gain a comprehensive understanding of this compound's pharmacological profile.
Q3: Is there information available regarding the urinary excretion of this compound?
A4: Unfortunately, the abstract for the research paper "Urinary excretion of perphenazine and its sulfoxide during administration in oral and long-acting injectable form" [] is unavailable. This study likely provides valuable insights into the metabolic fate of perphenazine and the extent to which it is metabolized into this compound. Access to the full text of this paper would be beneficial in understanding the pharmacokinetic profile of both compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-[[[Dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate](/img/structure/B146772.png)






